![molecular formula C11H20N2O3S B7802676 4-(1-Butyl-1H-imidazol-3-ium-3-yl)butane-1-sulfonate](/img/structure/B7802676.png)
4-(1-Butyl-1H-imidazol-3-ium-3-yl)butane-1-sulfonate
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Overview
Description
4-(1-Butyl-1H-imidazol-3-ium-3-yl)butane-1-sulfonate is a useful research compound. Its molecular formula is C11H20N2O3S and its molecular weight is 260.36 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalyst in Multicomponent Reactions
4-(1-Imidazolium) butane sulfonate has been identified as an effective catalyst for synthesizing substituted imidazoles. This involves a multicomponent condensation strategy, which is advantageous due to high yields, environmental friendliness, and easy purification methods (Rahman et al., 2012).
Electrospray Ionization-Collision-Induced Dissociation Study
This compound has been studied for its mass spectrometric properties, especially in positive and negative electrospray ionization modes. Such research is crucial for understanding the fragmentation behavior of zwitterionic liquids (ZILs), with implications for their analytical applications (Podjava, Mekšs, & Zicmanis, 2011).
Structural Analysis and Catalytic Applications
It has also been synthesized and characterized for its structural properties using techniques like FT-IR and high-resolution NMR spectroscopy. Its dual solvent-catalyst property has been explored in various chemical reactions, showing good yields and recyclability (Khaligh et al., 2019).
Synthesis and Antimicrobial Evaluation
The compound has been utilized in synthesizing novel functionalized N-sulfonates with potential biological activities, including antimicrobial and antifungal properties. This research is significant for developing new therapeutic agents (Fadda, El-Mekawy, & AbdelAal, 2016).
properties
IUPAC Name |
4-(3-butylimidazol-1-ium-1-yl)butane-1-sulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3S/c1-2-3-6-12-8-9-13(11-12)7-4-5-10-17(14,15)16/h8-9,11H,2-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSDUBQXWJFKTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C[N+](=C1)CCCCS(=O)(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Butyl-1H-imidazol-3-ium-3-yl)butane-1-sulfonate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.